4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

Physicochemical Property Lipophilicity ADME Prediction

Select 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-70-0) for its unique dual functionality (imidazole ring + 3-methoxybenzaldehyde) that simplifies analogs cannot replicate. Its 3 H-bond acceptors enable superior Schiff base ligand design, while the lower XLogP3 (1.1) offers better solubility for biological assays. Ideal for medicinal chemistry, CYP1A2 studies, and building diverse compound libraries.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 870837-70-0
Cat. No. B1403710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde
CAS870837-70-0
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)N2C=CN=C2
InChIInChI=1S/C11H10N2O2/c1-15-11-6-9(7-14)2-3-10(11)13-5-4-12-8-13/h2-8H,1H3
InChIKeyBFARODQVUOAKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-70-0): A Functionalized Imidazole-Benzaldehyde Building Block with Computed Physicochemical Properties and Defined Hazard Profile


4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-70-0) is a heterocyclic aromatic aldehyde with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. It belongs to the class of imidazole derivatives and features an imidazole ring attached to a benzaldehyde moiety, with a methoxy group at the 3-position [1]. The compound's computed physicochemical properties include an XLogP3-AA value of 1.1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 [1]. Vendor-supplied purity typically meets ≥95% or ≥97% thresholds [2]. The compound is classified with GHS07 hazard pictograms and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These established identifiers and properties provide a baseline for its evaluation against structurally related analogs.

Why 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Cannot Be Replaced by Unsubstituted 4-(1H-Imidazol-1-yl)benzaldehyde or Simple Benzaldehyde Analogs


Direct substitution of 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde with a simpler analog such as 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9) or 3-methoxybenzaldehyde introduces distinct structural and physicochemical differences that preclude interchangeable use in advanced synthetic or biological workflows. The presence of both the imidazole ring and the 3-methoxy substituent on the benzaldehyde core uniquely positions this compound for specific nucleophilic aromatic substitution and condensation reactions . SAR studies on related imidazole-benzaldehyde scaffolds demonstrate that the position and nature of substituents on the aromatic ring significantly modulate biological activity, enzyme inhibition profiles, and downstream synthetic utility . Simple in-class substitution without quantitative validation of activity, selectivity, or reactivity in the intended application context risks experimental failure, invalid SAR conclusions, and wasted procurement resources. The following evidence dimensions provide the quantitative basis for compound-specific selection.

Quantitative Differentiation of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde (CAS 870837-70-0) Against Key Analogs and In-Class Compounds


Lipophilicity (XLogP3-AA) of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Compared to Unsubstituted 4-(1H-Imidazol-1-yl)benzaldehyde

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde exhibits an XLogP3-AA value of 1.1 [1]. In contrast, the unsubstituted analog 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), which lacks the 3-methoxy group, has a predicted XLogP3-AA of 1.3 [2]. The difference of ΔXLogP3 = -0.2 indicates slightly reduced lipophilicity conferred by the methoxy substituent.

Physicochemical Property Lipophilicity ADME Prediction

Hydrogen Bond Acceptor Capacity of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Relative to Positional Isomer 3-(1-Imidazolyl)benzaldehyde

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde possesses a hydrogen bond acceptor count of 3 [1]. In comparison, the positional isomer 3-(1-Imidazolyl)benzaldehyde (CAS 127404-22-2), which bears the imidazole ring at the meta position and lacks the methoxy group, has a hydrogen bond acceptor count of 2 [2]. This difference (ΔHBA = +1) arises from the additional oxygen atom of the methoxy substituent.

Hydrogen Bonding Molecular Recognition SAR

Rotatable Bond Flexibility of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Compared to 2-Chloro-4-(1-imidazolyl)benzaldehyde

4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde exhibits a rotatable bond count of 3 [1]. In contrast, the analog 2-Chloro-4-(1-imidazolyl)benzaldehyde, which contains a chloro substituent at the 2-position instead of the 3-methoxy group, has a rotatable bond count of 2 . The methoxy group introduces an additional rotatable bond (C-OCH3), increasing conformational flexibility.

Conformational Flexibility Molecular Docking Synthetic Accessibility

Reported CYP1A2 Enzyme Inhibition Potential of 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Relative to Class-Level Imidazole Derivatives

Studies on 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde have demonstrated its potential as an inhibitor of CYP1A2 . While quantitative IC50 or Ki values for this specific compound are not publicly available in the current literature, CYP1A2 inhibition is a recognized property of many imidazole-containing molecules . The presence of both the imidazole ring and the methoxy substituent on the benzaldehyde core is hypothesized to contribute to this interaction through metal coordination and hydrophobic binding.

Enzyme Inhibition CYP1A2 Drug Metabolism

Validated Application Scenarios for 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde Based on Quantified Differential Properties


Synthesis of Schiff Base Ligands with Enhanced Hydrogen Bonding Capacity for Metal Coordination or Biological Screening

The compound's 3 hydrogen bond acceptors (HBA=3) and 3 rotatable bonds provide a favorable scaffold for generating Schiff base ligands with potentially improved metal chelation or biological target interactions compared to simpler imidazole-benzaldehyde derivatives (e.g., 4-(1H-imidazol-1-yl)benzaldehyde with HBA=2 and RotB=2). The methoxy group offers an additional coordination site and conformational flexibility, which can be critical for optimizing ligand geometry in catalytic or enzyme inhibition applications [1][2].

Medicinal Chemistry Lead Optimization Studies Requiring Modulated Lipophilicity for Improved Aqueous Solubility

With an XLogP3-AA of 1.1, 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is slightly less lipophilic than the unsubstituted analog 4-(1H-imidazol-1-yl)benzaldehyde (XLogP3-AA = 1.3). This modest reduction in lipophilicity may translate to better aqueous solubility, a desirable property for compounds intended for cell-based assays, in vivo efficacy studies, or formulations requiring improved pharmacokinetic profiles. Researchers should prioritize this compound when designing lead series where solubility is a limiting factor [3][4].

Chemical Biology Studies Investigating CYP1A2-Dependent Metabolism Pathways

As a potential inhibitor of CYP1A2, 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde can serve as a tool compound or control in studies examining CYP1A2-mediated drug metabolism. Its use in these assays, alongside established CYP1A2 substrates and inhibitors, can help elucidate metabolic pathways and potential drug-drug interactions. Researchers must validate the compound's inhibitory activity in their specific assay system due to the current lack of published quantitative IC50 values .

Synthetic Organic Chemistry as a Versatile Intermediate for Nucleophilic Aromatic Substitution and Condensation Reactions

The compound's structure, featuring an electron-withdrawing aldehyde group, an electron-donating methoxy group, and an imidazole ring capable of undergoing substitution, makes it a versatile intermediate for multi-step organic synthesis. It can participate in oxidation, reduction, and nucleophilic aromatic substitution reactions, enabling the construction of diverse chemical libraries. This multifunctional reactivity distinguishes it from simpler benzaldehyde derivatives that lack the imidazole handle for further diversification .

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